3-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
Description
3-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides
Properties
IUPAC Name |
3-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-3-28-19-6-4-5-16(13-19)22(26)24-17-9-12-21-20(14-17)25-23(29-21)15-7-10-18(27-2)11-8-15/h4-14H,3H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKJVGABZBDTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the specific industrial methods for producing this compound are not well-documented in the literature. The general approach involves optimizing reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the oxidation state of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: Benzamide derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This compound may be explored for similar therapeutic applications.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is not well-documented. benzamide derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various pharmacological effects. Further research is needed to elucidate the specific molecular targets and pathways involved for this compound.
Comparison with Similar Compounds
Similar Compounds
3-ethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide: This compound is structurally similar but has a methyl group instead of a methoxy group.
4-ethoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
3-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of both ethoxy and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, solubility, and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
